Isoindigotin

Übersicht

Beschreibung

Isoindigo is a structural isomer of the well-known dye indigo. It is a less well-known dye that can be isolated as a by-product from certain biological processes. Isoindigo has two lactam rings and exhibits strong electron-withdrawing character. This electron deficiency gives isoindigo-based polymers intriguing properties, such as broad absorption and high open circuit voltage in organic solar cells, as well as high mobility and good ambient stability in field-effect transistors .

Wirkmechanismus

Target of Action

Isoindigotin, also known as Isoindigo, primarily targets the Protein-glutamine gamma-glutamyltransferase 6 . This enzyme plays a crucial role in post-translational modification of proteins, which is essential for various biological processes.

Mode of Action

It is known that this compound forms supramolecular, hydrophobic structures using self-organization . These structures show a low coefficient of friction as a gliding layer against polar surfaces . The formation of primary particles with platelet morphology based on hydrogen-bonded this compound molecules is ideal to produce the gliding layer .

Biochemical Pathways

It is known that this compound can form supramolecular structures that show excellent gliding properties . This suggests that this compound may interact with cellular structures and potentially influence various biochemical pathways.

Pharmacokinetics (ADME Properties)

A drug-like molecule like this compound should possess the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified . These properties include Lipinski-compliant properties and a balance between lipophilicity and hydrophilicity .

Biochemische Analyse

Biochemical Properties

Isoindigotin interacts with various biomolecules in the body. It has been found to inhibit proliferation in various leukemia and cancer cell lines, displaying anticancer activity

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has been found to strongly inhibit the growth of MCF-7 human breast cancer cells . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound’s dosage effects in animal models are limited, research on similar compounds has shown that they can have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Isoindigo kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Oxindol mit Glyoxal unter Rückfluss in Methanol. Diese Reaktion erzeugt eine kleine Bibliothek von N,N'-substituierten Derivaten mit Ausbeuten von 60-70 % . Eine andere Methode beinhaltet die Verwendung von sulfonigsäurefunktionalisiertem nanoporous Siliciumdioxid (SBA-Pr-SO3H) als Katalysator unter lösungsmittelfreien Bedingungen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Isoindigo häufig unter Verwendung von Green-Chemistry-Ansätzen synthetisiert, um die Umweltbelastung zu minimieren. Beispielsweise wurde die Verwendung von grünen Lösungsmitteln wie Methyltetrahydrofuran (Me-THF) untersucht, um die Verarbeitbarkeit von Isoindigo-basierten Polymeren zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isoindigo durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isoindigo kann oxidiert werden, um Isatin-Derivate zu bilden.

Reduktion: Die Reduktion von Isoindigo kann zur Bildung von Indigo Blue und Indigo Red führen.

Substitution: Isoindigo kann Substitutionsreaktionen mit Alkylierungsmitteln eingehen, um N,N-substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Salpetersäure wird häufig für die Oxidation von Isoindigo verwendet.

Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Alkylierungsmittel in Gegenwart von Natriummethoxid (MeONa) werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Isatin-Derivate.

Reduktion: Indigo Blue und Indigo Red.

Substitution: N,N-substituierte Isoindigo-Derivate.

Wissenschaftliche Forschungsanwendungen

Isoindigo hat in verschiedenen Bereichen breite Anwendung gefunden:

Industrie: Isoindigo wird als Farbstoff in der Textilindustrie und als Baustein für organische Halbleiter verwendet.

5. Wirkmechanismus

Isoindigo entfaltet seine Wirkungen über seine elektronenarmen Lactamringe, die Elektronentransferprozesse ermöglichen. In der organischen Elektronik weisen Isoindigo-basierte Polymere eine hohe Ladungsmobilität auf, da sie ein erweitertes, delokalisiertes planares aromatisches π-System aufweisen, das π-π-Stapelung ermöglicht . In biologischen Systemen hemmen Isoindigo-Derivate CDKs, indem sie an ihre aktiven Zentren binden und so das Zellzykluswachstum blockieren .

Vergleich Mit ähnlichen Verbindungen

Isoindigo ist strukturell ähnlich zu Indigo, Indirubin und Thioindigo. Es hat aufgrund seines elektronenarmen Charakters einzigartige Eigenschaften:

Der starke elektronenziehende Charakter von Isoindigo und seine Fähigkeit, stabile Polymere zu bilden, machen es unter diesen Verbindungen einzigartig .

Eigenschaften

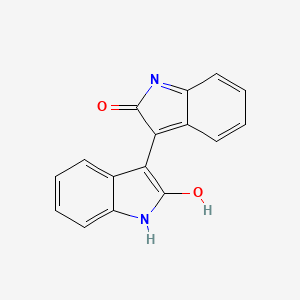

IUPAC Name |

3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMISAYWIMDRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-34-6 | |

| Record name | Isoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOINDIGOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.